![molecular formula C7H5F6N3OS B11098789 2,2-Bis(trifluoromethyl)-2,3,6,7-tetrahydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B11098789.png)
2,2-Bis(trifluoromethyl)-2,3,6,7-tetrahydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one
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Overview
Description
2,2-Bis(trifluoromethyl)-2,3,6,7-tetrahydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one is a heterocyclic compound that features a unique fusion of a thiazole ring and a triazine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of trifluoromethyl groups enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(trifluoromethyl)-2,3,6,7-tetrahydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one can be achieved through a multi-component reaction involving thioglycolic acid or ethyl thioglycolate, aldehydes or ketones, and dicyandiamide in the presence of ammonium acetate as a catalyst . This one-pot reaction is efficient and provides high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(trifluoromethyl)-2,3,6,7-tetrahydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents on the thiazole or triazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,2-Bis(trifluoromethyl)-2,3,6,7-tetrahydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure and biological activity make it a potential candidate for drug development, particularly as enzyme inhibitors or antimicrobial agents.
Materials Science: Its chemical stability and electronic properties make it suitable for use in advanced materials, such as polymers and coatings.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, contributing to the development of new industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Bis(trifluoromethyl)-2,3,6,7-tetrahydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in target proteins contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a][1,3,5]triazine Derivatives: These compounds share a similar core structure but may have different substituents, affecting their biological activity and chemical properties.
Triazolothiadiazine Derivatives: These compounds also feature a fusion of triazole and thiadiazine rings, offering a range of pharmacological activities.
Uniqueness
2,2-Bis(trifluoromethyl)-2,3,6,7-tetrahydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and biological activity compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C7H5F6N3OS |
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Molecular Weight |
293.19 g/mol |
IUPAC Name |
2,2-bis(trifluoromethyl)-6,7-dihydro-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C7H5F6N3OS/c8-6(9,10)5(7(11,12)13)14-3(17)16-1-2-18-4(16)15-5/h1-2H2,(H,14,17) |
InChI Key |
ZROGKAFYNUFSAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(NC(=O)N21)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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